![molecular formula C19H23NO6S B2682349 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid CAS No. 1428150-72-4](/img/structure/B2682349.png)
3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid
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Description
Benzoic acid derivatives display diverse physical properties depending on the nature and position of the functional groups . They are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves reactions with various functional groups . For example, 2,3-dichloronaphthalene-1,4-dione reacts with 3,5-diaminobenzoic acid to form a derivative .Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be analyzed using techniques like single-crystal X-ray analysis . This can reveal geometries around the central atom and the formation of extended networks assisted by hydrogen bonding and π⋯π stacking interactions .Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions. For instance, they can exhibit optical semiconducting behavior and be used as photocatalysts for the photodecomposition of antibiotics .Physical And Chemical Properties Analysis
Benzoic acid derivatives can show columnar liquid crystalline behavior, as confirmed through the use of polarized optical microscopy, differential scanning calorimetry, and X-ray diffraction . Thermogravimetric studies can reveal their thermal stability .Safety And Hazards
Future Directions
The future research directions for benzoic acid derivatives could involve exploring their potential applications in various fields such as sensing, photocatalysis, and organic electronics . Further studies could also focus on understanding the influence of weak, non-bonded interactions in these compounds .
properties
IUPAC Name |
3-[(3,4-dipropoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-3-10-25-17-9-8-16(13-18(17)26-11-4-2)27(23,24)20-15-7-5-6-14(12-15)19(21)22/h5-9,12-13,20H,3-4,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDKTBHPZPBWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid |
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